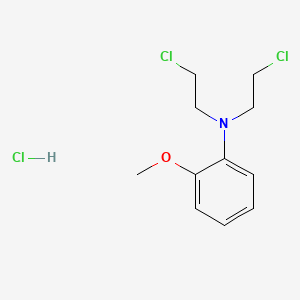
N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride is a chemical compound known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chloroethyl groups attached to a methoxyaniline core, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride typically involves the reaction of 2-methoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)methylamine: Similar in structure but lacks the methoxy group.
N,N-bis(2-chloroethyl)aniline: Similar but without the methoxy substitution.
N,N-bis(2-chloroethyl)-2-methoxyaniline: The base compound without the hydrochloride salt.
Uniqueness
N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride is unique due to the presence of both chloroethyl and methoxy groups, which confer distinct chemical properties and reactivity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
61311-67-9 |
|---|---|
Molecular Formula |
C11H16Cl3NO |
Molecular Weight |
284.6 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C11H15Cl2NO.ClH/c1-15-11-5-3-2-4-10(11)14(8-6-12)9-7-13;/h2-5H,6-9H2,1H3;1H |
InChI Key |
KXQNACLANIUWMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















